N'-[4-(Benzyloxy)phenyl]benzohydrazide
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Description
“N’-[4-(Benzyloxy)phenyl]benzohydrazide” is a chemical compound. It is synthesized when 4-Benzyloxy-3-methoxybenzaldehyde reacts with benzohydrazide .
Synthesis Analysis
The synthesis of “N’-[4-(Benzyloxy)phenyl]benzohydrazide” involves the reaction of 4-Benzyloxy-3-methoxybenzaldehyde with benzohydrazide . This reaction yields (E)-N’- (4-benzyloxy-3-methoxybenzylidene)benzohydrazide .Molecular Structure Analysis
The molecular structure of “N’-[4-(Benzyloxy)phenyl]benzohydrazide” is complex. The compound has a molecular formula of C37H30N4O3 .Chemical Reactions Analysis
“N’-[4-(Benzyloxy)phenyl]benzohydrazide” is involved in several chemical reactions. For instance, 4-Benzyloxy-3-methoxybenzaldehyde reacts with benzohydrazide to yield (E)-N’- (4-benzyloxy-3-methoxybenzylidene)benzohydrazide .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-[4-(Benzyloxy)phenyl]benzohydrazide” are not explicitly mentioned in the search results. The compound has a molecular formula of C37H30N4O3 and a molecular weight of 578.677 .Scientific Research Applications
Anticancer and Antimicrobial Applications : N'-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its Co(II), Ni(II), and Cu(II) complexes showed significant in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells and some antimicrobial activity against Gram-positive bacteria and yeasts (Asegbeloyin et al., 2014).
Antioxidant, Anti-inflammatory, and Antimicrobial Properties : Substituted-N'-[(1E)-substituted-phenylmethylidene]benzohydrazide analogs demonstrated antioxidant, anti-inflammatory, and antimicrobial activity, with some compounds showing potential as lead compounds for anti-inflammatory and antioxidant profiles (Bala et al., 2013).
Antimicrobial and Anticancer Potentials : 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides were evaluated for antimicrobial and anticancer potentials, showing effectiveness against certain bacterial strains and being potent anticancer agents (Kumar et al., 2017).
α-Glucosidase Inhibitory Activities : Methoxy-substituted benzohydrazide derivatives were evaluated for antioxidant and α-glucosidase inhibitory activities. However, the −OCH3 substituent was found to be ineffective for bioactivity enhancement (Prachumrat et al., 2018).
Urease Inhibition : New N'-benzylidene-4-tert-butylbenzohydrazide derivatives were synthesized and evaluated for in vitro urease inhibition, demonstrating good inhibitory activities and providing insights into enzyme inhibition mechanisms (Ahmad et al., 2022).
Antimicrobial and Antioxidant Agents : Novel hydrazones and 1, 3, 4-oxadiazole derivatives were suggested for their establishment in chemical classes of antimicrobial and antioxidant agents in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).
Synthesis via Lipase-Catalyzed Hydrazine Insertion : An efficient method was developed for the synthesis of N'-alkyl benzohydrazides by hydrazine insertion catalyzed by lipase, indicating the potential for the lipase-catalyzed synthesis of N'-alkyl benzohydrazides in organic chemistry (Yu et al., 2022).
Synthesis of Antimicrobial and Hemolytic Agents : N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides were synthesized and showed significant activity against selected microbial species, indicating their potential as antimicrobial and hemolytic agents (Rehman et al., 2016).
properties
IUPAC Name |
N'-(4-phenylmethoxyphenyl)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(17-9-5-2-6-10-17)22-21-18-11-13-19(14-12-18)24-15-16-7-3-1-4-8-16/h1-14,21H,15H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWWZIYNAXDQJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NNC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699201 |
Source
|
Record name | N'-[4-(Benzyloxy)phenyl]benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50699201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[4-(Benzyloxy)phenyl]benzohydrazide | |
CAS RN |
1097-35-4 |
Source
|
Record name | N'-[4-(Benzyloxy)phenyl]benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50699201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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